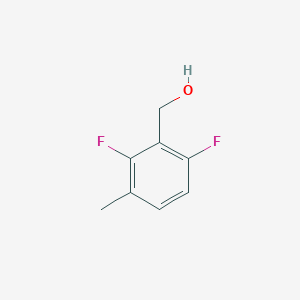

(2,6-Difluoro-3-methylphenyl)methanol

描述

Contextualizing Fluorine in Organic Synthesis and Material Sciences

Fluorine is the most electronegative element, and its introduction into organic compounds imparts unique properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the thermal and metabolic stability of molecules. This increased stability is a highly desirable trait in the development of pharmaceuticals and agrochemicals, as it can improve a drug's bioavailability and prolong its active duration. In material sciences, fluorination is used to create polymers with exceptional chemical resistance, thermal stability, and specific optical and electrical properties. These fluoropolymers are essential in industries ranging from aerospace to electronics.

Fundamental Significance of Benzylic Alcohols in Organic Transformations

Benzylic alcohols are versatile intermediates in a vast array of organic reactions. The hydroxyl group can be easily converted into other functional groups, making it a valuable synthetic handle. Common transformations include oxidation to form benzaldehydes or benzoic acids, esterification with carboxylic acids, and nucleophilic substitution to create benzyl (B1604629) halides. The proximity of the aromatic ring influences the reactivity of the benzylic position, often facilitating reactions through the stabilization of intermediates. This reactivity profile makes benzylic alcohols crucial starting materials for the synthesis of complex molecules, including natural products, pharmaceuticals, and fragrances.

Overview of Advanced Research Trajectories for Fluorinated Benzylic Alcohols

Current research on fluorinated benzylic alcohols is focused on leveraging their unique combination of properties. In medicinal chemistry, these compounds are explored as key intermediates for synthesizing new therapeutic agents. The fluorine atoms can modulate a molecule's acidity, lipophilicity, and conformation, which can lead to improved binding affinity with biological targets and enhanced pharmacokinetic profiles. Research is also directed towards developing novel and more efficient synthetic methods for their preparation, including asymmetric synthesis to produce specific stereoisomers. In material science, fluorinated benzylic alcohols serve as precursors for specialty polymers and functional materials where precise control over electronic and physical properties is required.

The Compound: (2,6-Difluoro-3-methylphenyl)methanol

Detailed scientific literature specifically investigating the properties, synthesis, and applications of this compound is limited. It is primarily available through chemical suppliers as a building block for organic synthesis. The information presented here is based on data from chemical catalogs and plausible synthetic routes derived from established organic chemistry principles and published methods for analogous compounds.

Chemical and Physical Properties

Specific experimental data for this compound, such as melting point, boiling point, and pKa, are not widely reported in peer-reviewed literature. However, based on its structure, certain properties can be inferred. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxymethyl group is expected to influence the acidity of the benzylic proton and the hydrogen-bonding characteristics of the hydroxyl group.

Below is a table of its basic chemical identifiers.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 903559-92-4 |

| Molecular Formula | C₈H₈F₂O |

| Molecular Weight | 158.15 g/mol |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)CO)F |

Plausible Synthetic Routes

While a specific, optimized synthesis for this compound is not prominently published, general methods for preparing substituted benzyl alcohols can be applied. A common and effective strategy involves the reduction of the corresponding benzaldehyde.

A plausible synthesis could therefore begin with the precursor 2,6-difluoro-3-methylbenzaldehyde (B1304709) . achemblock.comsigmaaldrich.com This aldehyde could be reduced to the target alcohol using a standard reducing agent.

Reduction of Aldehyde: The carbonyl group of 2,6-difluoro-3-methylbenzaldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. This method is widely used due to its high yield and operational simplicity.

Another potential route could involve a Grignard reaction. mnstate.edusigmaaldrich.com

Grignard Reaction: This would involve preparing a Grignard reagent from a suitable precursor, such as 1-bromo-2,6-difluoro-3-methylbenzene, by reacting it with magnesium metal in an anhydrous ether solvent. google.com This organometallic reagent could then be reacted with formaldehyde (B43269) (or a synthetic equivalent) to form the desired benzyl alcohol after an acidic workup.

Research Applications

As a substituted fluorinated aromatic compound, this compound is categorized as an organic building block. Such compounds are typically used by research chemists as starting materials or intermediates in the multi-step synthesis of more complex target molecules. Given its structure, it could be a valuable precursor for:

Pharmaceutical and Agrochemical Discovery: The unique substitution pattern of fluorine and methyl groups on the phenyl ring could be incorporated into novel bioactive molecules to study how these substitutions affect biological activity and metabolic stability.

Materials Science: It could serve as a monomer or precursor for the synthesis of specialty polymers, liquid crystals, or other functional materials where the specific electronic and steric properties imparted by the difluoro-methylphenyl group are desired.

Currently, there are no specific, large-scale applications or detailed research findings for this compound available in the public domain. Its primary role remains that of a specialized reagent for synthetic chemistry research.

Structure

3D Structure

属性

IUPAC Name |

(2,6-difluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVZYGDNNUGZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343208 | |

| Record name | (2,6-Difluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-40-0 | |

| Record name | 2,6-Difluoro-3-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 2,6 Difluoro 3 Methylphenyl Methanol and Analogues

Detailed Reaction Pathway Elucidation in Fluorination and Deoxyfluorination

The conversion of alcohols to organofluorines is a fundamental transformation in synthetic chemistry. Deoxyfluorination of benzylic alcohols, including fluorinated analogues like (2,6-Difluoro-3-methylphenyl)methanol, can proceed through various mechanistic pathways, largely dependent on the reagents and reaction conditions.

Common deoxyfluorination reagents include diethylaminosulfur trifluoride (DAST) and its derivatives. The reaction of an alcohol with DAST typically proceeds via an SN2 mechanism, involving the formation of an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic displacement by fluoride (B91410). For a chiral benzylic alcohol, this would result in an inversion of stereochemistry. beilstein-journals.org

However, due to the electronic effects of the two ortho-fluorine substituents in this compound, an SN1-type pathway can also be envisaged. The fluorine atoms, through their strong inductive electron-withdrawing effect, can influence the stability of a potential benzylic carbocation intermediate. While electron-withdrawing groups generally destabilize carbocations, ortho-fluorine atoms can also participate in resonance stabilization through their lone pairs. researchgate.net The stability of any potential carbocation intermediate is a critical factor in determining the reaction pathway. For secondary benzylic alcohols, studies have shown that borane-mediated deoxyfluorination proceeds via an SN2 mechanism with complete inversion of configuration. nih.gov

In the context of fluorination, electrophilic fluorinating agents like Selectfluor can be employed. The mechanism of electrophilic fluorination of aromatic compounds is generally considered to be a polar SEAr mechanism. nih.gov While this applies to the aromatic ring, reactions at the benzylic position would follow different pathways.

The choice of reagent is crucial in directing the reaction toward the desired fluorinated product. For instance, the use of 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) for deoxyfluorination has been shown to proceed through different intermediates depending on the substrate. For monoalcohols, an alkoxycyclopropenium intermediate is formed, while for diols, a cyclopropenone acetal (B89532) intermediate is proposed. nih.gov The electronic nature of the substituents on both the alcohol and the CpFluor reagent plays a significant role in the reaction's efficiency and pathway. nih.gov

Table 1: Plausible Intermediates in Deoxyfluorination of Benzylic Alcohols

| Reagent | Plausible Intermediate | Predominant Mechanism | Stereochemical Outcome (for chiral alcohols) |

| DAST | Alkoxyaminosulfur difluoride | SN2 | Inversion |

| CpFluors | Alkoxycyclopropenium cation | SN1-like or SN2 | Racemization or Inversion |

| Borane/Et3N·3HF | O-alkyl-isourea | SN2 | Inversion |

Exploration of Cyclopropenium Cation Divergent Reactivity

Cyclopropenium cations are the smallest aromatic cations and have found applications as activating agents in organic synthesis. acs.org Their utility in activating alcohols for nucleophilic substitution has been demonstrated. For instance, 3,3-dichloro-1,2-diphenylcyclopropene can activate alcohols to form the corresponding alkyl chlorides via a cyclopropenium ether intermediate. The reaction with 1-phenylethanol (B42297) has been shown to proceed primarily through an SN2 mechanism.

The reaction of this compound with a cyclopropenium cation precursor would likely lead to the formation of a (2,6-difluoro-3-methylphenyl)methoxy cyclopropenium species. This intermediate would be highly activated towards nucleophilic attack. The subsequent reaction with a nucleophile could proceed via either an SN1 or SN2 pathway, depending on the stability of the benzylic carbocation and the nature of the nucleophile. The two ortho-fluorine atoms would again play a crucial role in influencing the stability of any carbocationic intermediate and thus the reaction mechanism.

The divergent reactivity of the cyclopropenium cation intermediate could be exploited by varying the nucleophile. Strong, non-bulky nucleophiles would favor an SN2 pathway, while weaker nucleophiles might allow for an SN1 pathway, especially if the benzylic carbocation is sufficiently stabilized.

Solvent Effects on Reaction Kinetics and Mechanisms, Emphasizing Fluorinated Alcohol Media

The choice of solvent can have a profound impact on the kinetics and mechanism of a reaction. quora.comchemistrysteps.com For reactions involving charged intermediates, such as carbocations in an SN1 pathway, polar protic solvents are generally favored as they can stabilize both the carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions. quora.comlibretexts.org Conversely, polar aprotic solvents are often preferred for SN2 reactions as they solvate the cation but leave the anion (nucleophile) relatively free, thus enhancing its nucleophilicity. libretexts.org

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as unique solvents that can promote reactions that are sluggish in conventional media. acs.orgresearchgate.net These solvents are highly polar, have strong hydrogen-bond donating ability, but are weakly nucleophilic. nih.gov

In the context of reactions involving this compound, the use of fluorinated alcohol media could significantly influence the reaction pathway. For a potential SN1 reaction, the high ionizing power of HFIP or TFE would facilitate the departure of the leaving group and stabilize the resulting benzylic carbocation. acs.orgrsc.org This has been demonstrated in Friedel-Crafts benzylation reactions where benzylic alcohols are activated in situ. rsc.org For SN2 reactions, the strong hydrogen-bonding ability of fluorinated alcohols can activate the C-F bond of a benzyl (B1604629) fluoride, making it a better leaving group. researchgate.net

The kinetics of such reactions would be accelerated in fluorinated alcohols compared to less polar or less hydrogen-bond donating solvents. The rate enhancement would be particularly pronounced for reactions proceeding through cationic intermediates.

Table 2: Expected Solvent Effects on Nucleophilic Substitution of this compound Derivatives

| Solvent Type | Predominant Mechanism Favored | Rationale |

| Polar Protic (e.g., Methanol (B129727), Water) | SN1 | Stabilizes carbocation and leaving group. |

| Polar Aprotic (e.g., DMSO, DMF) | SN2 | Solvates cation, leaving a "naked" and highly reactive nucleophile. |

| Fluorinated Alcohol (e.g., HFIP, TFE) | SN1 or SN2 | High ionizing power favors SN1. Strong H-bond donation can activate leaving groups in SN2. |

Structure-Reactivity Relationship Studies in Fluorinated Aromatic Systems

The reactivity of fluorinated aromatic systems is governed by the interplay of inductive and resonance effects of the fluorine substituents. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). researchgate.net

In the case of this compound, the two ortho-fluorine atoms significantly influence the reactivity of the benzylic alcohol. Their -I effect deactivates the aromatic ring towards electrophilic substitution. libretexts.org However, in reactions involving the benzylic hydroxyl group, their electronic influence on the stability of intermediates is paramount.

Structure-reactivity studies on the oxidation of substituted benzyl alcohols have shown that the reaction rates can be correlated with electronic parameters of the substituents. bibliomed.org For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to influence the rate of oxidation, depending on the mechanism.

Studies on Intermolecular Interactions and Activation Mechanisms

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the activation of alcohols and their derivatives. The hydroxyl group of this compound can act as both a hydrogen-bond donor and acceptor.

In reactions where the alcohol is activated, for example by a Lewis or Brønsted acid, the initial step involves interaction with the hydroxyl group. In fluorinated alcohol solvents like HFIP, the solvent itself can act as a hydrogen-bond donor, activating the hydroxyl group as a better leaving group. acs.org This type of activation is central to hydrogen-bond catalysis, where the catalyst facilitates the reaction by forming hydrogen bonds with the substrate. wikipedia.orgsemanticscholar.org

Computational and experimental studies on fluorinated benzyl alcohols have highlighted the importance of intramolecular hydrogen bonding between the hydroxyl proton and an ortho-fluorine atom. researchgate.net This interaction can influence the conformation of the molecule and the acidity of the hydroxyl proton. researchgate.net Such intramolecular interactions, along with intermolecular hydrogen bonding with solvents or catalysts, are key to understanding the activation mechanisms of these compounds. nih.govprinceton.edu

Chemical Transformations and Derivatization Strategies for 2,6 Difluoro 3 Methylphenyl Methanol

Conversion to Other Functional Groups at the Benzylic Position

The benzylic alcohol moiety of (2,6-Difluoro-3-methylphenyl)methanol is a prime site for chemical modification. Standard organic transformations can be employed to convert the hydroxyl group into other valuable functionalities.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2,6-difluoro-3-methylphenyl)formaldehyde. This transformation is a critical step in many synthetic routes, as aldehydes are key precursors for a multitude of subsequent reactions. A variety of oxidizing agents can be utilized for this purpose, including mild reagents like pyridinium (B92312) chlorochromate (PCC) or more robust systems such as those based on dimethyl sulfoxide (B87167) (DMSO), like the Swern or Moffatt oxidations. organic-chemistry.org The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a co-oxidant like sodium hypochlorite (B82951) offers a selective and environmentally benign method for this oxidation. d-nb.infod-nb.info Over-oxidation to the carboxylic acid, (2,6-difluoro-3-methylphenyl)carboxylic acid, can occur with stronger oxidizing agents or under more vigorous reaction conditions. organic-chemistry.org

Halogenation: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, to form the corresponding benzyl (B1604629) halide. This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. These benzylic halides are highly reactive intermediates, susceptible to nucleophilic substitution, making them valuable for introducing a wide array of other functional groups.

Etherification: The formation of ethers from the benzylic alcohol can be accomplished through Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of various alkyl or aryl groups, leading to a diverse range of ether derivatives.

These fundamental transformations at the benzylic position provide access to a host of new compounds with altered reactivity and physical properties, serving as crucial building blocks for more complex molecular architectures.

Synthetic Transformations Involving the Fluorinated Aromatic Ring

The difluorinated aromatic ring of this compound provides a scaffold for the construction of a variety of complex derivatives with applications in materials science and medicinal chemistry.

Fluorinated chalcones are a class of compounds that have garnered significant interest due to their potential biological activities. nih.govresearchgate.net The synthesis of these derivatives often involves the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone. mdpi.comacgpubs.orgscialert.net

In a typical synthetic pathway, this compound is first oxidized to the corresponding aldehyde, 2,6-difluoro-3-methylbenzaldehyde (B1304709). This aldehyde can then be reacted with a substituted acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the fluorinated chalcone (B49325). nih.govresearchgate.netresearchgate.net The reaction conditions, including the choice of solvent and base, can be optimized to maximize the yield of the desired product. acgpubs.org For instance, using tetrahydrofuran (B95107) (THF) as a solvent instead of methanol (B129727) can be advantageous in certain base-catalyzed Claisen-Schmidt condensations involving fluorine-substituted benzaldehydes. acgpubs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 2,6-Difluoro-3-methylbenzaldehyde | Substituted Acetophenone | NaOH or KOH / Alcohol | Fluorinated Chalcone |

| 2,6-Difluoro-3-methylbenzaldehyde | 2',4',6'-Trimethoxyacetophenone | 50% KOH / THF | Methoxy- and Fluoro-substituted Chalcone |

| 1-(2′,4′-difluorobiphenyl-4-yl)ethanone | Various Aldehydes | 40% NaOH / Solvent-free | (E)-1-(2′,4′-Difluorobiphenyl-4-yl)-3-aryl-prop-2-en-1-one |

This table illustrates common reaction schemes for the synthesis of fluorinated chalcone derivatives.

The resulting fluorinated chalcone derivatives can serve as precursors for the synthesis of other heterocyclic compounds, such as pyrimidines, by reacting them with reagents like thiourea (B124793) in the presence of an alcoholic base. researchgate.net

Azobenzenes are photoswitchable molecules with applications in various fields, including molecular switches and optical data storage. The incorporation of fluorine atoms into the azobenzene (B91143) structure can modulate their electronic and photophysical properties.

The synthesis of azobenzene compounds can be achieved through several methods, including the Mills reaction, which involves the condensation of a nitrosobenzene (B162901) with an aniline (B41778). ub.edu To prepare an azobenzene derivative from this compound, the alcohol would first need to be converted into either a corresponding aniline or nitrosobenzene derivative.

For example, the aromatic ring could be nitrated, followed by reduction to the aniline. Alternatively, the aniline could be synthesized and then oxidized to the nitroso compound. This intermediate can then be reacted with a suitable aniline or nitrosobenzene partner to form the final azobenzene product. orgsyn.orgusm.my For instance, the Baeyer-Mills reaction involves dissolving a nitroso compound in acetic acid and slowly adding an aniline. ub.edu Another approach involves the reduction of nitrobenzene (B124822) derivatives using reagents like zinc dust and sodium hydroxide. orgsyn.org

| Aniline Derivative | Nitroso Derivative | Reaction Type | Product |

| 2,6-Difluoro-3-methylaniline | Substituted Nitrosobenzene | Mills Reaction | Substituted (2,6-Difluoro-3-methylphenyl)azobenzene |

| Substituted Aniline | 1-Fluoro-2-methyl-3-nitroso-benzene | Mills Reaction | Substituted (2,6-Difluoro-3-methylphenyl)azobenzene |

This table outlines a general synthetic approach to azobenzene compounds from aniline and nitroso precursors.

The specific substitution pattern on the reacting partner will determine the final properties of the resulting azobenzene derivative. nih.gov

Oxazoline-containing compounds are important in medicinal chemistry and as ligands in asymmetric catalysis. The synthesis of 2,5-diphenyl-1,3-oxazoline derivatives often starts from an amino alcohol precursor.

To incorporate the (2,6-difluoro-3-methylphenyl) moiety, one could envision a synthetic route starting with the conversion of this compound to 2,6-difluoro-3-methylbenzoyl chloride. This acid chloride can then be reacted with an appropriate amino alcohol, such as 2-amino-2-(4-(hydroxymethyl)phenyl)ethan-1-ol, to form an amide intermediate. mdpi.com Subsequent cyclization of this intermediate, often under dehydrating conditions, would yield the desired difluorophenyl-substituted oxazoline (B21484). The choice of solvent and base for these reactions is crucial for achieving good yields. mdpi.com

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 2,6-Difluorobenzoyl chloride | 2-Amino-2-(4-(hydroxymethyl)phenyl)ethan-1-ol | Triethylamine | 2,6-Difluoro-N-(2-hydroxy-2-(4-(hydroxymethyl)phenyl)ethyl)benzamide |

| Intermediate Amide | Dehydrating Agent | - | 2-(2,6-Difluorophenyl)-5-(4-(hydroxymethyl)phenyl)-4,5-dihydrooxazole |

This table depicts a synthetic pathway towards difluorophenyl-substituted oxazoline compounds.

Picolinamides are a class of compounds with diverse applications, including in materials science and as pharmaceuticals. The synthesis of N-substituted picolinamides can be achieved by coupling picolinic acid or its derivatives with an appropriate amine.

To integrate the this compound scaffold, it would first need to be converted into an amine-containing derivative. For example, the aromatic ring could undergo nitration, followed by reduction to the corresponding aniline. This aniline derivative could then be reacted with picolinoyl chloride or activated picolinic acid to form the desired picolinamide (B142947).

| Picolinic Acid Derivative | Amine Derivative | Coupling Conditions | Product |

| Picolinoyl chloride | (2,6-Difluoro-3-methylphenyl)amine | Base (e.g., pyridine) | N-(2,6-Difluoro-3-methylphenyl)picolinamide |

| Picolinic acid | (2,6-Difluoro-3-methylphenyl)amine | Coupling agent (e.g., DCC, EDC) | N-(2,6-Difluoro-3-methylphenyl)picolinamide |

This table illustrates a general method for the synthesis of picolinamide derivatives.

Substituted benzamides and aryloxy phenols are important structural motifs in many biologically active compounds and functional materials. mdpi.comencyclopedia.pubnih.gov

Benzamide (B126) Derivatives: The synthesis of benzamide derivatives from this compound would typically involve its oxidation to the corresponding carboxylic acid, 2,6-difluoro-3-methylbenzoic acid. This carboxylic acid can then be converted to the more reactive acid chloride using thionyl chloride or oxalyl chloride. The resulting 2,6-difluoro-3-methylbenzoyl chloride can then be reacted with a wide range of primary or secondary amines to yield the desired N-substituted benzamide derivatives. researchgate.netontosight.aigoogle.comnih.gov

| Carboxylic Acid Derivative | Amine | Coupling Method | Product |

| 2,6-Difluoro-3-methylbenzoyl chloride | Substituted Aniline | Base (e.g., triethylamine) | N-(Substituted phenyl)-2,6-difluoro-3-methylbenzamide |

| 2,6-Difluoro-3-methylbenzoic acid | Primary/Secondary Amine | Activating Agent (e.g., CDI) | N-Substituted-2,6-difluoro-3-methylbenzamide |

This table outlines the synthesis of substituted benzamide derivatives.

Aryloxy Phenol (B47542) Derivatives: The synthesis of aryloxy phenol derivatives often proceeds via a nucleophilic aromatic substitution reaction. mdpi.comencyclopedia.pub To prepare such a derivative from this compound, the compound could potentially be converted into a suitable aryl halide. Alternatively, if the aromatic ring of this compound is sufficiently activated, it might directly undergo nucleophilic aromatic substitution with a phenoxide. More commonly, an aryl halide is reacted with a phenol or resorcinol (B1680541) in the presence of a base. mdpi.comencyclopedia.pubepo.org For example, a reaction between an aryl halide and resorcinol under basic conditions allows the deprotonated resorcinol to act as a nucleophile, displacing the halide and forming the aryloxy phenol linkage. encyclopedia.pub

| Aryl Halide | Phenol/Resorcinol | Base | Product |

| 2,6-Difluoro-3-methyl-1-halobenzene | Resorcinol | K₂CO₃, Cs₂CO₃ | 3-((2,6-Difluoro-3-methylphenyl)oxy)phenol |

| 3-Chlorocyclohex-2-en-1-one | Phenols | K₂CO₃ | 3-(Aryloxy)cyclohex-2-en-1-ones |

This table shows a general route to aryloxy phenol derivatives.

Use as Key Intermediates in Multi-Step Organic Synthesis

This compound and its structural analogs are valuable intermediates in multi-step organic syntheses, particularly for the construction of complex heterocyclic molecules with pharmaceutical applications. The strategic placement of the fluorine atoms and the reactive hydroxymethyl group allows for a sequence of transformations to build intricate molecular architectures. A notable example is the synthesis of precursors for anticonvulsant drugs, where the difluorobenzyl moiety is a common structural feature.

One of the well-documented multi-step sequences involves the conversion of a substituted 2,6-difluorobenzyl alcohol to a triazole derivative, which serves as a precursor to the antiepileptic drug Rufinamide. nih.gov While specific studies may utilize closely related analogs, the synthetic pathway is highly relevant for this compound. This process typically involves an initial conversion of the alcohol to a more reactive leaving group, followed by nucleophilic substitution and a subsequent cycloaddition reaction.

A representative three-step synthesis to a key drug precursor is outlined below:

Chlorination: The initial step involves the conversion of the benzylic alcohol to the corresponding benzyl chloride. This is often achieved using a variety of chlorinating agents.

Azide (B81097) Substitution: The resulting benzyl chloride is then treated with an azide source, such as sodium azide, to produce the benzyl azide derivative via a nucleophilic substitution reaction. nih.gov

Huisgen Cycloaddition: The final key step is a 1,3-dipolar cycloaddition reaction between the in situ generated organic azide and a suitable dipolarophile, such as an alkyne or an alkene, to form the desired heterocyclic ring system. nih.gov This reaction, particularly the copper-catalyzed variant (CuAAC), is a cornerstone of click chemistry, known for its high efficiency and selectivity.

The following table summarizes the key transformations in a typical multi-step synthesis starting from a 2,6-difluorobenzyl alcohol analog.

| Step | Reactant | Reagents | Product | Reaction Type |

| 1 | This compound | Thionyl chloride or similar | 1-(chloromethyl)-2,6-difluoro-3-methylbenzene | Chlorination |

| 2 | 1-(chloromethyl)-2,6-difluoro-3-methylbenzene | Sodium azide (NaN₃) | 1-(azidomethyl)-2,6-difluoro-3-methylbenzene | Nucleophilic Substitution |

| 3 | 1-(azidomethyl)-2,6-difluoro-3-methylbenzene | Methyl propiolate | Methyl 1-((2,6-difluoro-3-methylphenyl)methyl)-1H-1,2,3-triazole-4-carboxylate | Huisgen 1,3-Dipolar Cycloaddition |

This sequence highlights the utility of this compound as a foundational building block. The presence of the methyl group on the phenyl ring, as compared to the unsubstituted 2,6-difluorobenzyl alcohol, can influence the electronic properties and steric environment of the molecule, potentially affecting reaction rates and yields in each step of the synthesis. However, the fundamental chemical transformations remain applicable. The final triazole product from this sequence is a direct precursor that can be further modified, for instance by amidation of the ester group, to yield active pharmaceutical ingredients. semanticscholar.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei within a molecule. For (2,6-Difluoro-3-methylphenyl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed to fully characterize its structure. The data presented herein is based on computational predictions from NMRDB.org. nmrdb.orgnmrdb.orgnmrdb.orgnmrdb.orgnmrdb.org

¹H NMR for Proton Connectivity and Environment Assessment

Predicted ¹H NMR spectroscopy for this compound in a standard solvent like CDCl₃ is expected to reveal distinct signals for the aromatic protons, the methyl protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The two aromatic protons are chemically non-equivalent and would likely appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The methyl protons are anticipated to be a singlet, slightly split by long-range coupling to the fluorine atoms. The methylene protons of the CH₂OH group would likely present as a singlet, and the hydroxyl proton would also be a singlet, with its chemical shift being concentration and solvent dependent.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | ~7.0-7.2 | m |

| Aromatic CH | ~6.8-7.0 | m |

| CH₂OH | ~4.7 | s |

| CH₃ | ~2.3 | s |

¹³C NMR for Carbon Framework Analysis

The predicted ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine and methyl groups. The carbons directly bonded to fluorine will exhibit large C-F coupling constants.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-F | ~160-165 (d, ¹JCF) |

| C-F | ~158-163 (d, ¹JCF) |

| C-CH₃ | ~125-130 |

| C-CH₂OH | ~120-125 |

| Aromatic CH | ~115-120 |

| Aromatic CH | ~110-115 |

| CH₂OH | ~60-65 |

¹⁹F NMR for Fluorine Atom Chemical Shifts and Coupling

¹⁹F NMR is a powerful tool for probing the environment of fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns provide valuable information about the electronic environment and spatial relationships of the fluorine atoms. researchgate.netnih.gov

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (ppm) |

|---|---|

| F at C-2 | -110 to -120 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the high-frequency region is expected for the O-H stretching vibration of the alcohol. The C-H stretching vibrations for the aromatic ring, methyl, and methylene groups will appear in their typical regions. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region.

Predicted FT-IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (alcohol) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (CH₃, CH₂) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C-O stretch (alcohol) | 1000-1260 |

Raman Microspectroscopy

Raman spectroscopy provides complementary information to FT-IR. The predicted Raman spectrum of this compound would be dominated by vibrations of the aromatic ring and the C-C bonds. The symmetric vibrations of the substituted benzene (B151609) ring are typically strong in the Raman spectrum.

Predicted Raman Microspectroscopy Data

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3050-3150 |

| Aliphatic C-H stretch (CH₃, CH₂) | 2850-3000 |

| Aromatic ring breathing | 990-1010 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy of this compound, typically conducted in a solvent like methanol (B129727) or ethanol, is used to probe the electronic transitions within the molecule. The spectrum is expected to be dominated by absorptions arising from the substituted benzene ring. Aromatic compounds display characteristic absorption bands originating from π→π* transitions. For a substituted benzene ring, two primary bands are typically observed: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm).

The presence of substituents on the benzene ring—two electron-withdrawing fluorine atoms, an electron-donating methyl group, and a hydroxymethyl group—influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The fluorine and methyl groups can cause a bathochromic shift (shift to longer wavelengths) or a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. For example, benzyl (B1604629) alcohol itself exhibits absorption maxima around 258 nm. nih.gov

In addition to the π→π* transitions of the aromatic system, the oxygen atom of the hydroxymethyl group possesses non-bonding electrons (n electrons). These can undergo n→σ* transitions. However, these transitions are typically of high energy and occur in the far-UV region (below 200 nm), often being obscured by solvent absorption. niscpr.res.in The primary utility of UV-Vis spectroscopy for this compound is to confirm the presence and electronic environment of the substituted aromatic chromophore.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax Range | Molar Absorptivity (ε) Range (L mol-1 cm-1) | Electronic Transition Type | Chromophore |

|---|---|---|---|

| ~260-275 nm | 200 - 500 | π→π* (B-band) | 2,6-Difluoro-3-methylphenyl |

| ~210-225 nm | 6,000 - 10,000 | π→π* (E2-band) | 2,6-Difluoro-3-methylphenyl |

| <200 nm | <1,000 | n→σ* | C-O-H |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₈H₈F₂O), the calculated monoisotopic molecular weight is 158.0543 g/mol . The high-resolution mass spectrum would show the molecular ion peak [M]⁺ at this precise m/z value, confirming the elemental composition.

The fragmentation of this molecule under electron ionization (EI) is expected to follow pathways characteristic of benzyl alcohol derivatives. ucalgary.ca The primary fragmentation steps would involve the benzylic position and the aromatic ring.

Key fragmentation pathways include:

Loss of a hydrogen radical (-H•): Formation of an [M-1]⁺ ion (m/z 157) through the loss of the hydroxyl hydrogen.

Loss of a hydroxyl radical (-•OH): Alpha-cleavage leading to the formation of the stable 2,6-difluoro-3-methylbenzyl cation [M-17]⁺ (m/z 141). This is often a significant peak.

Loss of water (-H₂O): Elimination of water to form an [M-18]⁺• radical cation (m/z 140).

Loss of the hydroxymethyl radical (-•CH₂OH): Cleavage of the bond between the ring and the CH₂OH group, resulting in the 2,6-difluoro-3-methylphenyl cation [M-31]⁺ (m/z 127). ucalgary.ca

Formation of a fluorotropylium-type ion: Similar to benzyl alcohol, which forms a tropylium (B1234903) ion at m/z 91, the [M-17]⁺ fragment (m/z 141) may undergo ring expansion to form a more stable substituted tropylium cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Ion Formula | Identity/Origin |

|---|---|---|

| 158 | [C₈H₈F₂O]⁺• | Molecular Ion [M]⁺• |

| 157 | [C₈H₇F₂O]⁺ | Loss of H• from hydroxyl group [M-H]⁺ |

| 141 | [C₈H₇F₂]⁺ | Loss of •OH radical [M-OH]⁺ |

| 140 | [C₈H₆F₂]⁺• | Loss of H₂O [M-H₂O]⁺• |

| 127 | [C₇H₅F₂]⁺ | Loss of •CH₂OH radical [M-CH₂OH]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for confirming the identity and assessing the purity of volatile and semi-volatile compounds like this compound. In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and affinity for the GC column's stationary phase.

A pure sample of this compound would ideally appear as a single, sharp peak in the resulting chromatogram at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program). The gas stream carrying the compound from the column then enters the mass spectrometer, which acts as a detector. The mass spectrometer records the mass spectrum of the compound as it elutes from the column. The resulting spectrum, with its specific molecular ion peak and fragmentation pattern as detailed in the previous section, provides unambiguous confirmation of the compound's identity. The integration of the peak area in the chromatogram allows for the quantitative determination of its purity.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure

X-ray Diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While specific crystal structure data for this compound is not widely reported, a hypothetical analysis can be made based on related structures, such as other halogenated benzyl alcohols. nih.gov

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions that dictate the supramolecular architecture. The primary and most influential interaction would be classical hydrogen bonding involving the hydroxyl group.

O–H⋯O Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons. Molecules are likely to assemble into chains or cyclic motifs (e.g., dimers, tetramers) linked by these strong O–H⋯O interactions. nih.gov

In addition to strong hydrogen bonds, a variety of weaker interactions involving the fluorine atoms and the aromatic ring are crucial for stabilizing the three-dimensional crystal packing. nih.govmdpi.com

π⋯π Contacts: The electron-deficient nature of the difluorinated aromatic ring may promote offset face-to-face or edge-to-face π-stacking interactions with adjacent rings, contributing to the packing efficiency.

Hirshfeld Surface Analysis: To visualize and quantify these varied intermolecular contacts, Hirshfeld surface analysis would be employed if crystallographic data were available. acs.org This computational method maps the close contacts on the molecule's surface. The surface can be colored according to properties like dnorm (which highlights contacts shorter than van der Waals radii in red), allowing for a clear visual identification of hydrogen bonds and other close contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface can quantify the relative contribution of each type of interaction (e.g., H⋯H, O⋯H, F⋯H) to the total crystal packing. mdpi.com

Table 3: Potential Supramolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Strong Hydrogen Bond | O–H | O (hydroxyl) | Forms primary structural motifs like chains or rings. |

| Weak Hydrogen Bond | C–H (aromatic/methyl) | O (hydroxyl) | Secondary interactions contributing to packing stability. |

| Weak Hydrogen Bond | C–H (aromatic/methyl) | F | Numerous contacts that help stabilize the 3D network. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Offset stacking of aromatic rings. |

Electron Microscopy for Surface Morphological Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are used to analyze the surface topography and morphology of solid materials at high magnification. For a crystalline organic compound like this compound, SEM analysis would be performed on a solid sample, such as a powder obtained from crystallization.

The analysis would reveal macroscopic information about the crystalline habit, such as whether the crystals are plate-like, needle-like, or prismatic. SEM images can also provide information on the particle size distribution, the degree of crystal agglomeration, and the presence of any surface defects. This type of analysis is less about molecular structure and more about the physical characteristics of the bulk material, which can be important in materials science and pharmaceutical applications for properties like flowability and dissolution.

Thermal Decomposition Studies for Understanding Material Stability

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the material's stability as a function of temperature. unimelb.edu.au

Differential Scanning Calorimetry (DSC): A DSC thermogram would show the heat flow to or from the sample as it is heated. It would reveal the compound's melting point as a sharp endothermic peak. The analysis could also detect other phase transitions (e.g., solid-solid transitions) or indicate whether the decomposition process is endothermic or exothermic. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. acs.org The resulting TGA curve would show a stable baseline (constant mass) up to the onset of decomposition. At the decomposition temperature, a sharp drop in mass would occur as the molecule breaks down into volatile fragments. For this compound, decomposition would likely begin with the loss of the hydroxymethyl group or water, followed by the breakdown of the aromatic ring at much higher temperatures. The TGA data provides critical information on the upper temperature limit of the compound's stability. Aromatic compounds generally exhibit good thermal stability. researchgate.net

Theoretical and Computational Chemistry Applied to 2,6 Difluoro 3 Methylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For (2,6-Difluoro-3-methylphenyl)methanol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional structure. This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared and Raman spectra. Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, O-H bending, or phenyl ring deformations. This theoretical vibrational spectrum is an invaluable tool for interpreting experimental spectroscopic data.

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O | 1.43 Å |

| O-H | 0.96 Å | |

| C-F (ortho) | 1.35 Å | |

| C-C (ring avg.) | 1.39 Å | |

| Bond Angle | C-O-H | 109.5° |

| F-C-C (ortho) | 118.0° |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the molecule's optical and electronic properties. libretexts.org A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom, while the LUMO would also be distributed over the aromatic system.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface, with colors indicating different electrostatic potential values. Red regions signify negative potential, indicating areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-poor areas prone to nucleophilic attack. For this molecule, the MEP would show a negative potential (red) around the oxygen atom due to its lone pairs, and positive potentials (blue) around the hydroxyl hydrogen and the fluorine atoms, highlighting the sites for potential intermolecular interactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical Data)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Primarily located on the phenyl ring and oxygen atom |

| LUMO | -0.8 | Distributed over the aromatic ring system |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring. These simulations can reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are exceptionally useful for studying intermolecular interactions in the liquid phase or in solution. By simulating a system containing many molecules of this compound, one can analyze the formation and dynamics of hydrogen bonds involving the hydroxyl group, as well as other non-covalent interactions like π-π stacking of the phenyl rings. This provides a detailed picture of the condensed-phase behavior of the compound.

Computational Spectroscopic Parameter Prediction and Benchmarking

Computational chemistry allows for the prediction of various spectroscopic parameters beyond vibrational frequencies. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical chemical shifts, when benchmarked against experimental data, can aid in the structural elucidation and assignment of complex spectra. Similarly, UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to excited states. researchgate.net The predicted wavelength of maximum absorption (λmax) can be compared with experimental measurements.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and hyperconjugative interactions within a molecule. wisc.edufaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. For this compound, NBO analysis can quantify the interactions between the lone pairs on the oxygen and fluorine atoms and the anti-bonding orbitals of adjacent bonds. For example, the interaction between the oxygen lone pair (donor) and the C-H anti-bonding orbitals (acceptor) of the methylene (B1212753) group can be analyzed. The stabilization energy (E²) associated with these donor-acceptor interactions provides a quantitative measure of their significance. These interactions are crucial for understanding the molecule's structure, stability, and electronic properties. researchgate.nettaylorfrancis.com

Table 3: Selected NBO Donor-Acceptor Interactions (Hypothetical Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ*(C-H) | 1.2 | Hyperconjugation |

| LP(2) F | σ*(C-C) ring | 0.8 | Hyperconjugation |

Theoretical Insights into Reaction Mechanisms and Energetics

Computational chemistry provides a powerful framework for investigating the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products of a proposed reaction pathway. The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. For example, the mechanism of oxidation of the alcohol group to an aldehyde or carboxylic acid could be explored. DFT calculations can elucidate the step-by-step process, including the role of a catalyst, and determine the rate-limiting step. This theoretical understanding of reaction mechanisms is invaluable for optimizing reaction conditions and designing new synthetic routes.

Strategic Applications in Contemporary Organic Synthesis

Utilization as a Versatile Building Block in Complex Chemical Syntheses

As a versatile building block, (2,6-Difluoro-3-methylphenyl)methanol serves as a precursor for a variety of more complex molecules. Its utility is demonstrated in the multigram-scale synthesis of advanced chemical intermediates. nih.gov The synthetic pathways often involve the transformation of the hydroxymethyl group into other functionalities, such as halides or tosylates, to facilitate subsequent coupling reactions. These building blocks are integral to the creation of new chemical entities, particularly in the field of medicinal chemistry where the incorporation of fluorine can enhance the pharmacokinetic properties of drug candidates. nih.govenamine.net

Role in the Design and Synthesis of Advanced Functional Materials

The unique properties imparted by the difluoro-methylphenyl moiety are leveraged in the development of advanced functional materials. idu.ac.idwiley.com These materials often exhibit enhanced thermal stability, chemical resistance, and specific electronic characteristics. For instance, fluorinated compounds are utilized in the synthesis of high-performance polymers and liquid crystals. The incorporation of the this compound-derived structure can influence the material's properties, such as its dielectric constant and refractive index, which are critical for applications in electronics and optics.

Contributions to Asymmetric Synthesis Methodologies

In the realm of asymmetric synthesis, chiral molecules containing fluorinated phenyl groups are of significant interest. While direct catalytic applications of this compound are not extensively documented, the structural motif is relevant to the design of chiral ligands and auxiliaries. ehu.eus The steric and electronic nature of the 2,6-difluoro-3-methylphenyl group can play a crucial role in inducing stereoselectivity in catalytic reactions. For example, the synthesis of enantiomerically pure benzomorphans has been achieved through aza-Prins reactions, highlighting the importance of stereocontrol in the synthesis of biologically active molecules. csic.es The development of synthetic routes to chiral fluorinated compounds is an active area of research, with methodologies being developed for the asymmetric synthesis of various fluorinated alcohols and other chiral building blocks. nih.govresearchgate.net

Principles of Green Chemistry in Fluorinated Alcohol-Mediated Reactions

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govecoonline.com These principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. acs.orgmsu.edu Fluorinated alcohols can be employed as solvents or co-solvents in chemical reactions, sometimes leading to improved reaction rates and selectivities. Research into fluoride-mediated nucleophilic addition of alcohols, for example, demonstrates a move towards eliminating the need for strong bases and simplifying reaction setups. semanticscholar.org The goal is to develop more sustainable synthetic methods by designing reactions that are more energy-efficient and generate less waste. ecoonline.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H8F2O | nih.gov1pchem.com |

| Molar Mass | 158.14 g/mol | nih.gov |

| CAS Number | 261763-40-0 | nih.gov |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| IUPAC Name | This compound | nih.gov |

常见问题

Q. What are the standard synthetic routes for (2,6-Difluoro-3-methylphenyl)methanol, and how do reaction conditions influence yield?

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: The fluorine substituents induce splitting patterns in aromatic protons, with coupling constants (e.g., ≈ 8–10 Hz) aiding structural confirmation. The methyl group at position 3 appears as a singlet (~δ 2.3 ppm) due to lack of neighboring protons .

- FT-IR: A broad O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) are diagnostic.

- GC-MS: Fragmentation patterns typically show loss of H₂O (m/z -18) and fluorinated aromatic fragments .

Q. How does solvent choice impact the stability of this compound during storage?

Methodological Answer: Methanol or ethanol is preferred for short-term storage due to high solubility and inhibition of oxidation. For long-term stability, anhydrous conditions (e.g., molecular sieves) and protection from light are critical, as fluorinated aryl alcohols are prone to photooxidation . Evidence from similar compounds indicates degradation rates increase in polar aprotic solvents (e.g., DMSO) due to trace water absorption .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved when characterizing synthetic impurities?

Methodological Answer: Contradictions between NMR (e.g., unexpected splitting) and MS (unassigned fragments) often arise from byproducts like dimerized alcohols or residual aldehydes . Use preparative HPLC with a phosphate buffer-methanol-acetonitrile mobile phase (31:11:8, pH 6.0) to isolate impurities . Confirm structures via 2D NMR (HSQC, COSY) and high-resolution MS. For example, dimerization byproducts may show molecular ions at m/z ~2× parent compound mass .

Q. What mechanistic insights explain low yields in large-scale synthesis of this compound?

Methodological Answer: Scaling up NaBH₄-mediated reductions often leads to exothermic side reactions (e.g., over-reduction or ether formation). Kinetic studies suggest:

- Temperature control : Use jacketed reactors to maintain ≤25°C.

- Slow reagent addition : Gradual introduction of NaBH₄ (over 1–2 hours) minimizes localized overheating.

- Quenching : Acidic workup (1M HCl) immediately post-reaction prevents retro-aldol reactions. Computational modeling (DFT) of transition states can predict steric and electronic barriers in fluorinated systems .

Q. How can chromatographic methods be optimized to separate this compound from structurally similar byproducts?

Q. What strategies mitigate methanol-induced degradation during analytical sample preparation?

Methodological Answer:

- Low-temperature processing : Conduct evaporations under nitrogen at ≤30°C to prevent thermal decomposition.

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to methanolic solutions to inhibit radical-mediated oxidation .

- Alternative solvents : For sensitive applications, replace methanol with deuterated DMSO in NMR studies to stabilize the alcohol proton .

Contradiction Analysis & Troubleshooting

Q. Why do computational predictions of LogP values conflict with experimental partition coefficients for this compound?

Methodological Answer: Discrepancies arise from fluorine’s polar hydrophobicity , which is poorly modeled in some software. Experimental LogP should be determined via shake-flask assays using octanol-water (1:1). For fluorinated compounds, include a correction factor of +0.25–0.35 to computational predictions .

Q. How do steric effects from the 3-methyl group influence regioselectivity in downstream derivatization reactions?

Methodological Answer: The 3-methyl group directs electrophilic substitutions to the para position (C4) due to steric blocking at C3. For example, bromination with NBS (N-bromosuccinimide) yields >90% C4-bromo product. Confirm via NOE NMR: irradiation of the methyl group enhances C4 proton signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。